molecular formula C16H23N3O3S B2963890 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone CAS No. 2034287-31-3

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone

Cat. No.: B2963890
CAS No.: 2034287-31-3
M. Wt: 337.44
InChI Key: VBBZLZOMEIZLMG-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 1,1-dioxidotetrahydro-2H-thiopyran moiety, linked via a methanone bridge to a 6-methylpyridin-3-yl group. The sulfone (dioxidothiopyran) group enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs . The 6-methylpyridine moiety likely influences electronic properties and receptor interactions.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-13-2-3-14(12-17-13)16(20)19-8-6-18(7-9-19)15-4-10-23(21,22)11-5-15/h2-3,12,15H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBZLZOMEIZLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic conditions.

    Oxidation to Form the Dioxide: The thiopyran ring is then oxidized to introduce the 1,1-dioxide functionality, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiopyran intermediate with a 6-methylpyridin-3-yl methanone derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, potentially forming sulfone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound might be explored for its therapeutic potential. The presence of the piperazine and pyridine rings suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine ring can bind to metal ions, potentially affecting enzyme activity.

Comparison with Similar Compounds

Piperazine-Substituted Methanones

Compound Key Structural Features Synthesis Insights Potential Functional Implications
Target Compound 4-(1,1-Dioxidothiopyran)piperazine + 6-methylpyridin-3-yl methanone Sulfone formation likely via oxidation of thiopyran precursor . Enhanced metabolic stability due to sulfone; methylpyridine may optimize lipophilicity and target binding.
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone 4-(4-Fluorophenyl)piperazine + 2-methylpyridin-3-yl ethanone Prepared via nucleophilic substitution or coupling reactions . Fluorophenyl group enhances aryl-binding affinity; ethanone linker may reduce steric hindrance.
N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Piperazine linked to trifluoromethylpyridine and cyclopentane Multi-step synthesis involving reductive amination and coupling . Trifluoromethyl group improves bioavailability; cyclopentane may confer conformational rigidity.
(4-Methylpiperazin-1-yl)(pyridinyl)methanones 4-Methylpiperazine + pyridine variants (e.g., 5-chloroisoxazolopyridine) Synthesized via SNAr or Buchwald-Hartwig amination . Methylpiperazine balances solubility and permeability; halogenated pyridines enhance electrophilic interactions.

Key Structural and Functional Differences

Piperazine Substituents The target compound’s 1,1-dioxidothiopyran group introduces a polar sulfone, improving water solubility and oxidative stability compared to non-sulfonated analogs like 1-(3-iodopyridin-2-yl)ethanone (). Sulfones are less prone to metabolic degradation than thioethers . Fluorophenyl- or trifluoromethyl-substituted piperazines (e.g., in and ) prioritize lipophilicity and aryl-binding interactions, which may enhance blood-brain barrier penetration but reduce solubility .

Aromatic Ring Modifications The 6-methylpyridin-3-yl group in the target compound offers a balance of steric and electronic effects. In contrast, 5-chloroisoxazolo[4,5-b]pyridin-3-amine () incorporates a halogenated fused ring system, likely increasing target selectivity but reducing synthetic accessibility.

Linker Variations The methanone bridge in the target compound provides rigidity, favoring defined conformational interactions. Ethane or ethanone linkers (e.g., in ) introduce flexibility, which may broaden target engagement but reduce specificity .

Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H21N3O3SC_{14}H_{21}N_{3}O_{3}S with a molecular weight of approximately 343.5 g/mol. The structure features a piperazine ring linked to a tetrahydrothiopyran moiety and a pyridine derivative, which suggests diverse interactions with biological targets.

Antimicrobial Activity

Benzothiazole derivatives, including compounds similar to the one under study, have been reported to exhibit significant antimicrobial properties . Research indicates that the presence of the thiopyran ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anticancer Properties

Studies have shown that compounds containing piperazine and thiopyran moieties can demonstrate anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines, showing promising results in vitro.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties , which are characteristic of many piperazine derivatives. These effects can be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.
  • Enzyme Inhibition : It can inhibit specific enzymes that play critical roles in disease processes, including those involved in cancer progression and microbial resistance.
  • DNA Interaction : Some studies suggest that similar compounds can bind to DNA, disrupting replication and transcription processes in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiopyran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects comparable to standard antibiotics.

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that this compound induced apoptosis at lower concentrations than previously studied analogs. This suggests enhanced potency due to structural modifications .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
Compound APiperazine + PyridineAntimicrobial
Compound BThiopyran + BenzothiazoleAnticancer
Compound CPiperazine + ThiazoleAnti-inflammatory

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